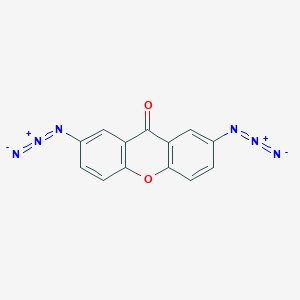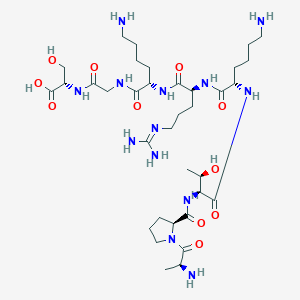
2,7-Diazido-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Diazido-9H-xanthen-9-one: is a synthetic compound belonging to the xanthone family Xanthones are oxygenated heterocyclic compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazido-9H-xanthen-9-one typically involves the introduction of azido groups to the xanthone core. One common method is the nucleophilic substitution reaction where azide ions replace suitable leaving groups on the xanthone precursor. This reaction often requires the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be explosive under certain conditions.
化学反应分析
Types of Reactions: 2,7-Diazido-9H-xanthen-9-one can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cycloaddition: The azido groups can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like DMF.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Reduction: 2,7-Diamino-9H-xanthen-9-one.
Substitution: Various substituted xanthones depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
科学研究应用
Chemistry: It can be used as a precursor for the synthesis of various xanthone derivatives through substitution and cycloaddition reactions.
Biology: The azido groups can be used for bioorthogonal labeling, allowing the compound to be tagged with fluorescent markers for imaging studies.
Medicine: Xanthone derivatives have shown potential in anti-inflammatory and anticancer activities
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers with azido functionalities for click chemistry applications.
作用机制
The mechanism of action of 2,7-Diazido-9H-xanthen-9-one largely depends on the chemical reactions it undergoes. For instance, in biological applications, the azido groups can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it suitable for tagging biomolecules without affecting their function .
相似化合物的比较
2,7-Diamino-9H-xanthen-9-one: This compound is similar in structure but has amino groups instead of azido groups. It can be synthesized by reducing 2,7-Diazido-9H-xanthen-9-one.
9H-xanthen-9-one: The parent compound of the xanthone family, lacking any azido or amino substitutions.
2,7-Dihydroxy-9H-xanthen-9-one: Another derivative with hydroxyl groups, known for its antioxidant properties.
Uniqueness: this compound is unique due to the presence of azido groups, which provide versatile reactivity for further chemical modifications.
属性
CAS 编号 |
220800-82-8 |
|---|---|
分子式 |
C13H6N6O2 |
分子量 |
278.23 g/mol |
IUPAC 名称 |
2,7-diazidoxanthen-9-one |
InChI |
InChI=1S/C13H6N6O2/c14-18-16-7-1-3-11-9(5-7)13(20)10-6-8(17-19-15)2-4-12(10)21-11/h1-6H |
InChI 键 |
KJKOPIWPQFIPLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])C(=O)C3=C(O2)C=CC(=C3)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)








![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)

